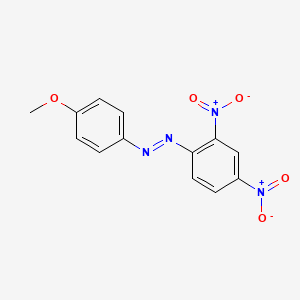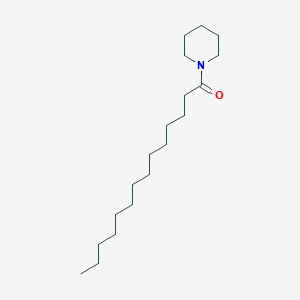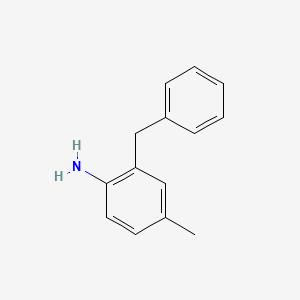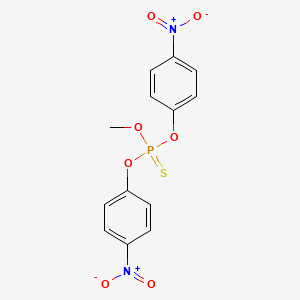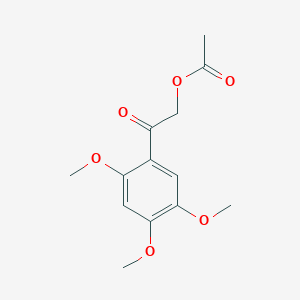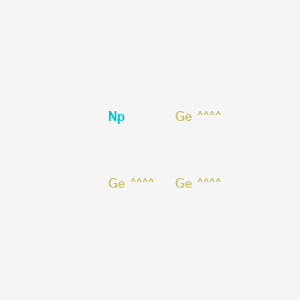
CID 78063377
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78063377” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78063377 involves specific chemical reactions and conditions. The detailed synthetic route and reaction conditions are typically documented in scientific literature and patents. For instance, one method might involve the reaction of specific precursor chemicals under controlled temperature and pressure conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. The goal is to produce the compound efficiently and cost-effectively while maintaining high purity standards .
Chemical Reactions Analysis
Types of Reactions
CID 78063377 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups .
Scientific Research Applications
CID 78063377 has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of other chemicals or materials .
Mechanism of Action
The mechanism of action of CID 78063377 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular processes, or affecting signal transduction pathways. The exact mechanism would depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78063377 can be identified using databases like PubChem. These compounds might share structural similarities or have related chemical properties .
Uniqueness
What sets this compound apart from similar compounds could be its specific chemical structure, reactivity, or applications. Detailed comparative studies would highlight these unique aspects, providing insights into why this compound is of particular interest in scientific research .
Properties
Molecular Formula |
Ge3Np |
|---|---|
Molecular Weight |
454.9 g/mol |
InChI |
InChI=1S/3Ge.Np |
InChI Key |
VSSDTJJVRIUPJV-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Ge].[Np] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


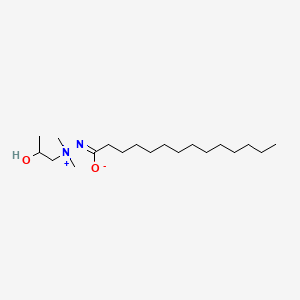

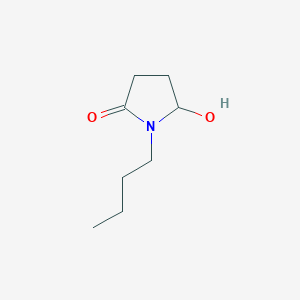
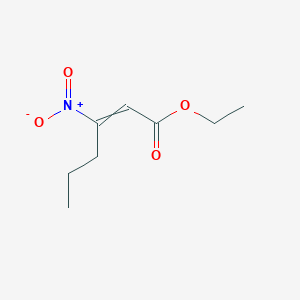
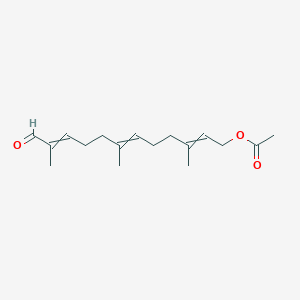
![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)


